5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide
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Overview
Description
5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-pyrrolidin-3-yl)-amide is a complex organic compound that combines a thiophene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-thiophene-2-carboxylic acid involves several steps:
Starting Material: The synthesis begins with 2-chlorothiophene.
Friedel-Crafts Acylation: 2-chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Hydrolysis: The intermediate product is then subjected to liquid alkali hydrolysis to yield 5-chloro-thiophene-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Halogen substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-chloro-thiophene-2-carboxylic acid and its derivatives have several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, such as rivaroxaban, an anticoagulant.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Research: Utilized as a biochemical reagent in various life science studies.
Mechanism of Action
The mechanism of action of 5-chloro-thiophene-2-carboxylic acid derivatives depends on their specific application. For example, in medicinal chemistry, these compounds may inhibit specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor to many 5-substituted derivatives.
5-chloro-4-nitrothiophene-2-carboxylic acid: Used in the synthesis of thieno[2,3-b][1,4]thiapezine-5-ones.
Uniqueness
5-chloro-thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceutical compounds and other complex organic molecules.
Properties
Molecular Formula |
C22H19ClF2N4O3S |
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Molecular Weight |
492.9 g/mol |
IUPAC Name |
5-chloro-N-[(3S,4S)-4-fluoro-1-[2-[2-fluoro-4-(2-oxopyridin-1-yl)anilino]-2-oxoethyl]pyrrolidin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19ClF2N4O3S/c23-19-7-6-18(33-19)22(32)27-17-11-28(10-15(17)25)12-20(30)26-16-5-4-13(9-14(16)24)29-8-2-1-3-21(29)31/h1-9,15,17H,10-12H2,(H,26,30)(H,27,32)/t15-,17-/m0/s1 |
InChI Key |
SXIYSYYSKHUTQQ-RDJZCZTQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC(=O)NC2=C(C=C(C=C2)N3C=CC=CC3=O)F)F)NC(=O)C4=CC=C(S4)Cl |
Canonical SMILES |
C1C(C(CN1CC(=O)NC2=C(C=C(C=C2)N3C=CC=CC3=O)F)F)NC(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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